Butyramide, 2-ethyl-2-ethylthio-
Description
Butyramide, 2-ethyl-2-ethylthio- is a substituted butyramide derivative characterized by the presence of ethyl and ethylthio groups at the 2-position of the butanamide backbone.
Properties
CAS No. |
66859-58-3 |
|---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-ethyl-2-ethylsulfanylbutanamide |
InChI |
InChI=1S/C8H17NOS/c1-4-8(5-2,7(9)10)11-6-3/h4-6H2,1-3H3,(H2,9,10) |
InChI Key |
XLRAMYNDBVFENR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyramide, 2-ethyl-2-ethylthio- typically involves the reaction of 2-ethyl-2-ethylthiobutyric acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydration of 2-ethyl-2-ethylthiobutyronitrile or the reaction of 2-ethyl-2-ethylthiobutyryl chloride with ammonium salts. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyramide, 2-ethyl-2-ethylthio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Butyramide, 2-ethyl-2-ethylthio- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and protein modification.
Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Butyramide, 2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein functions, and alter cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their biological activity .
Comparison with Similar Compounds
Structural Insights :
- Bulkier substituents (e.g., ethyl vs. methyl) may reduce solubility but increase affinity for hydrophobic binding sites in biological systems .
Physicochemical and Permeability Properties
Permeability Coefficients:
highlights that isobutyramide (branched isomer) exhibits ~33% lower permeability than linear butyramide in red cell membranes, emphasizing the impact of branching on diffusion . For Butyramide, 2-ethyl-2-ethylthio-, the ethylthio group’s polarizability and steric bulk likely further modulate permeability, though direct data are absent.
Solubility and Reactivity:
- 4-Hydroxy-N,N-dimethyl butyramide () is water-soluble due to its hydroxy and dimethylamide groups, contrasting with the hydrophobic ethylthio substituents in Butyramide, 2-ethyl-2-ethylthio- .
- Sulfur-containing analogs (e.g., 2-ethyl-N-methyl-2-(methylthio)butyramide) may exhibit unique reactivity in synthesis, such as susceptibility to oxidation or thiol-disulfide exchange .
Pharmacological and Regulatory Context
- NIH-Listed Compounds : Halogenated butyramides (e.g., NIH 8635, NIH 8636) demonstrate the therapeutic exploration of substituents like chlorine and trifluoromethyl groups, which enhance stability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
